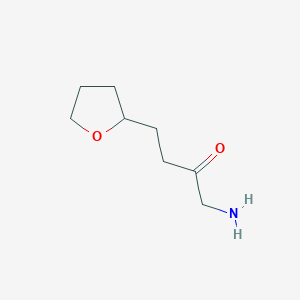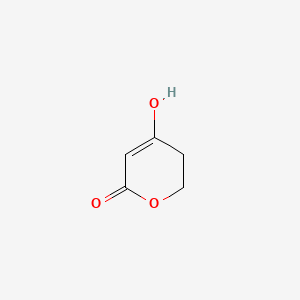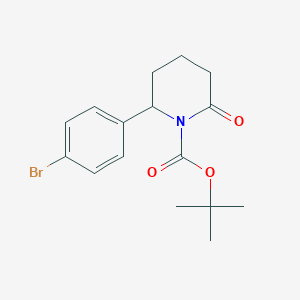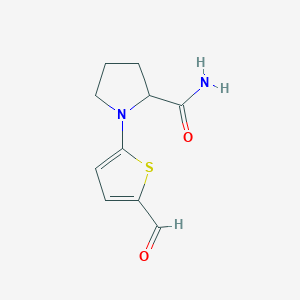
But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene is a complex organometallic compound with a molecular formula of C52H54ClFePPd and a molecular weight of 907.7 g/mol . This compound is notable for its unique structure, which includes a combination of but-1-ene, chloropalladium, ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane, iron, and (2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene involves multiple steps. One common method includes the reaction of but-1-ene with chloropalladium(1+) and ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane in the presence of iron(2+) and (2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene . The reaction conditions typically involve the use of solvents such as dichloromethane (CH2Cl2) and may require specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also participate in reduction reactions, where it gains electrons.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene exerts its effects involves its ability to act as a catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with organic substrates, facilitating their transformation into desired products through catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
- Allyl(chloro)[1,2,3,4,5-pentaphenyl-1’-(di-tert-butylphosphino)ferrocene]palladium(II)
- Chloro(crotyl)[1,2,3,4,5-pentaphenyl-1’-(di-tert-butylphosphino)ferrocene]palladium(II)
Uniqueness
What sets But-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene apart from similar compounds is its specific combination of functional groups and metal centers, which confer unique catalytic properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not perform as effectively .
Propiedades
Número CAS |
1252598-33-6 |
|---|---|
Fórmula molecular |
C52H54ClFePPd |
Peso molecular |
907.7 g/mol |
Nombre IUPAC |
but-1-ene;chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.C13H22P.C4H7.ClH.Fe.Pd/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-3-4-2;;;/h1-25H;7-10H,1-6H3;3-4H,1H2,2H3;1H;;/q3*-1;;2*+2/p-1 |
Clave InChI |
ZDJQQIXNGDRDQM-UHFFFAOYSA-M |
SMILES canónico |
C[CH-]C=C.CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.Cl[Pd+].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl)methyl 3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12103274.png)

![6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12103281.png)
![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)

![(6-Acetyloxy-3-hydroxy-4,10,11,11-tetramethyl-9-tricyclo[5.3.1.01,5]undec-4-enyl) acetate](/img/structure/B12103296.png)
![Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
![5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide](/img/structure/B12103304.png)

![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12103314.png)

